Product packaging for GPVI antagonist 2(Cat. No.:)

GPVI antagonist 2

Cat. No.: B14992326
M. Wt: 421.5 g/mol
InChI Key: MLGZFHLZGVILRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPVI antagonist 2 (Compound 1) is a small-molecule inhibitor targeting glycoprotein VI (GPVI), a platelet-specific collagen receptor critical for thrombus formation. It demonstrates potent inhibitory activity against collagen- and CRP-induced platelet activation, with IC50 values of 0.35 μM (collagen) and 0.80 μM (CRP), respectively . Its selectivity profile shows weaker inhibition of convulxin (IC50: 195.2 μM) and thrombin (IC50: 81.38 μM), suggesting preferential binding to GPVI’s collagen-binding domain .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O4 B14992326 GPVI antagonist 2

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-d]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26)

InChI Key

MLGZFHLZGVILRC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPVI antagonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final compound. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Key Findings from Biophysical Assays

Assay TypeResults for Compound 5Source
Microscale Thermophoresis (MST) - K<sub>D</sub> = 1.9 ± 0.5 μM (direct binding to GPVI)
Saturation Transfer Difference NMR (STD-NMR) - All aromatic protons showed interactions, indicating hydrophobic binding dominance.
Molecular Modeling - Forms hydrogen bonds with Ser44 and Ser61.

Proposed Binding Mechanism:

  • Hydrophobic Interactions : Aromatic rings engage with Leu39 and Tyr66.

  • Hydrogen Bonding : Amide NH<sub>2</sub> interacts with Ser61 backbone; sulfonamide oxygen forms bonds with Arg46.

  • Steric Hindrance : Bulkier substituents prevent collagen-related peptide (CRP-XL) binding to GPVI .

Light Transmission Aggregometry (LTA) Data :

AgonistIC<sub>50</sub> (μM)Maximum Inhibition (%)
CRP-XL (10 μg/mL)30 ± 478 ± 6
Collagen (1 μg/mL)42 ± 565 ± 7

Compound 5 showed selectivity for GPVI-mediated pathways over ADP- or thrombin-induced aggregation (IC<sub>50</sub> > 100 μM).

Comparative Analysis with Other GPVI Antagonists

ParameterCompound 5LosartanCinanserin
Binding Affinity (K<sub>D</sub>) 1.9 μM 4 μM 40 μM
Inhibition Mechanism CompetitiveCompetitiveNon-competitive
Selectivity High for GPVIModerateLow

Structural Modifications and SAR

  • Critical Groups :

    • Tetrazole Ring (Losartan) : Enhances ionic interaction with Arg46 .

    • Sulfonamide Group (Compound 5) : Improves hydrophobic packing in GPVI’s D1 domain .

  • Racemic vs. Enantiopure :

    • The racemic form of compound 5 showed superior activity due to synergistic binding of both enantiomers at distinct GPVI sites .

Mechanistic Insights from Crystallography

While no crystal structure exists for compound 5 bound to GPVI, glenzocimab (a GPVI-targeting Fab) revealed that antagonists binding to the D2 domain disrupt dimerization and ligand avidity . Compound 5 likely acts similarly by preventing GPVI clustering via steric hindrance.

Scientific Research Applications

GPVI antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study platelet activation and aggregation mechanisms.

    Biology: Investigated for its role in modulating platelet function and its potential therapeutic effects in thrombotic diseases.

    Medicine: Explored as a potential antithrombotic agent for preventing and treating conditions such as myocardial infarction and stroke.

    Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents .

Mechanism of Action

GPVI antagonist 2 exerts its effects by binding to the D2 domain of GPVI, preventing its interaction with collagen and other ligands. This inhibition disrupts the signaling pathways involved in platelet activation and aggregation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI dimerization and the prevention of downstream signaling events .

Comparison with Similar Compounds

Losartan

  • Mechanism & Potency : Losartan, an FDA-approved angiotensin II receptor antagonist, was repurposed as a GPVI antagonist. It competitively inhibits GPVI-mediated platelet activation by binding near Lys41 in the collagen-binding pocket, increasing the EC50 of CRP-XL by 3-fold . However, its IC50 is in the micromolar range, making it less potent than GPVI antagonist 2 .
  • Clinical Relevance : Approved for hypertension, losartan has a well-established safety profile but lacks dedicated antithrombotic trials. Its dual action on GPVI and thromboxane receptor (TPR) complicates mechanistic clarity .
  • Bleeding Risk: No reported bleeding complications, aligning with GPVI antagonists’ safety profile .

Cinanserin

  • Mechanism & Potency : A 5-HT receptor antagonist repurposed as a GPVI inhibitor, cinanserin increases the EC50 of CRP-XL by 2-fold , acting competitively . Its IC50 (~micromolar range) is comparable to losartan but lower than this compound .
  • Limitations: Limited modern clinical data, as it was discontinued decades ago .

Revacept

  • Mechanism : A dimeric soluble GPVI-Fc fusion protein that competitively blocks collagen binding .
  • Clinical Data : In a phase 2 trial for stroke prevention, revacept reduced a composite endpoint of neurological/cardiac events but lacked subgroup analysis in diabetic patients .
  • Advantages : Biologic agents like revacept offer high specificity but face challenges in oral administration and cost compared to small molecules like this compound .

GSK669

  • Mechanism: A benzimidazole diamide inhibiting GPVI via PKC pathway modulation and NOD2 receptor antagonism .
  • Efficacy : Reduces collagen-induced platelet aggregation and thrombosis in vivo (2 mg/kg) but lacks direct GPVI binding data .

GPVI Antagonist 3

  • Potency : IC50 values of 1.01 μM (collagen) and 1.92 μM (CRP), making it ~3-fold less potent than this compound against these agonists .
  • Specificity : Higher convulxin inhibition (IC50: 7.24 μM) suggests broader GPVI ligand interaction compared to this compound .

Snake Venom Metalloproteinases (e.g., Atr-III, Kistomin)

  • Mechanism : Proteolytic cleavage of GPVI’s extracellular domain, irreversibly inhibiting collagen binding .

Comparative Data Table

Compound Mechanism IC50 (μM) Key Advantages Limitations
This compound Competitive GPVI inhibition Collagen: 0.35; CRP: 0.80 Highest potency vs. collagen/CRP; low bleeding risk Weak convulxin inhibition
Losartan Dual GPVI/TPR inhibition ~Micromolar range FDA-approved; repurposing potential Lower potency; dual mechanism
Cinanserin Competitive GPVI inhibition ~Micromolar range Specific to GPVI Limited clinical data
Revacept Soluble GPVI-Fc fusion N/A (biologic) High specificity; clinical trial data Parenteral administration; high cost
GSK669 GPVI/NOD2 dual inhibition 2 mg/kg (in vivo) Anti-inflammatory synergy Non-specific PKC modulation
GPVI antagonist 3 Competitive GPVI inhibition Collagen: 1.01; CRP: 1.92 Broad ligand inhibition Lower potency vs. This compound

Research Findings and Implications

  • Its weak convulxin activity may reflect differential binding to GPVI dimers or conformational states .
  • Safety Profile : Like losartan and cinanserin, this compound avoids bleeding complications common with P2Y12 inhibitors (e.g., clopidogrel) by preserving hemostatic pathways .
  • Clinical Potential: Preclinical data support advancing this compound to trials, though revacept’s progress highlights the need for comparative studies to validate small-molecule advantages .

Biological Activity

Glycoprotein VI (GPVI) is a critical receptor on platelets that mediates collagen-induced platelet activation, playing a significant role in thrombus formation. GPVI antagonist 2, also known by its chemical identifier 880399-00-8, has emerged as a promising candidate in the development of antithrombotic therapies due to its ability to inhibit GPVI signaling pathways. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions by selectively inhibiting the binding of collagen to GPVI, thereby preventing platelet activation and aggregation. The compound demonstrates varying inhibitory potency against different agonists:

Agonist IC50 (μM)
Collagen0.35
CRP (Collagen Related Peptide)0.80
Convulxin195.2
Thrombin81.38

These values indicate that this compound is particularly effective against collagen and CRP, which are key mediators in thrombus formation .

Efficacy in Preclinical Models

Preclinical studies have validated the efficacy of this compound through various in vitro and in vivo models. For instance, flow cytometry and light transmission aggregometry assays have been employed to assess the compound's impact on platelet aggregation induced by collagen and other agonists. Results have shown that this compound significantly reduces platelet aggregation, confirming its potential as an antiplatelet agent .

Case Studies

  • Study on Antithrombotic Efficacy :
    In a comparative study assessing small-molecule GPVI antagonists, this compound was evaluated alongside other compounds such as losartan and cinanserin. The study found that while losartan exhibited some inhibitory effects at higher concentrations, this compound demonstrated superior potency at lower doses, suggesting a favorable therapeutic profile for managing thrombotic risks .
  • Clinical Relevance :
    A phase II clinical trial involving revacept (a related GPVI-targeted therapy) indicated that targeting the GPVI-collagen interaction could effectively reduce thrombus formation without increasing bleeding risk. This supports the rationale for developing small-molecule antagonists like this compound as safer alternatives to traditional antiplatelet therapies .

Safety Profile

The safety profile of this compound appears promising based on its mechanism of action and preclinical findings. Unlike conventional antiplatelet agents that can increase bleeding risk, GPVI antagonists selectively inhibit platelet activation at sites of vascular injury without affecting overall hemostasis . This characteristic is crucial for developing therapies aimed at patients with cardiovascular diseases who are at risk for thrombosis.

Future Directions

Ongoing research focuses on optimizing the pharmacokinetics and pharmacodynamics of this compound. Molecular modeling studies suggest potential binding interactions with key residues in the GPVI receptor that could enhance its selectivity and potency . Future clinical trials will be essential to fully understand its therapeutic potential in diverse patient populations.

Q & A

Q. What is the mechanism of action of GPVI antagonist 2, and how does its target specificity compare to other GPVI antagonists?

this compound inhibits platelet activation by selectively targeting the glycoprotein VI (GPVI) receptor, a primary collagen receptor on platelets. Its IC50 values vary across ligands: 0.35 µM (collagen), 0.80 µM (CRP), 195.2 µM (convulxin), and 81.38 µM (thrombin) . Unlike GPVI antagonist 3, which shows higher potency against convulxin (IC50 = 7.24 µM), this compound exhibits weaker inhibition of convulxin-mediated activation, suggesting ligand-specific binding or differential interaction with GPVI conformational states .

Q. What experimental models are validated for studying this compound’s efficacy?

Key models include:

  • Calcium flux assays using Fura-2, AM to measure intracellular Ca<sup>2+</sup> changes in platelets stimulated by GPVI agonists (e.g., CRP-XL). This method allows real-time quantification of antagonist effects on receptor signaling .
  • Washed platelet aggregation assays to assess inhibition of collagen-induced aggregation, with IC50 values serving as a benchmark for potency .
  • Whole-blood flow cytometry to evaluate αIIbβ3 integrin activation and granule secretion (e.g., CD62P, CD63), providing insights into functional outcomes .

Q. How does this compound’s selectivity compare to off-target effects on related receptors like TP or P2Y12?

this compound demonstrates higher selectivity for GPVI compared to TP receptors. For example, losartan (a GPVI antagonist) inhibits TP signaling at IC50 values 10-fold higher than for GPVI, highlighting the importance of cross-reactivity screens . P2Y12 receptor antagonists (e.g., AR-C669931) show differential effects on GPVI-mediated α/δ-granule release versus integrin activation, underscoring the need for multi-parameter assays to assess specificity .

Advanced Research Questions

Q. How can discrepancies in IC50 values across studies (e.g., convulxin vs. collagen) be resolved?

Discrepancies may arise from assay conditions (e.g., agonist concentration, platelet source) or ligand-specific GPVI activation mechanisms. For example, convulxin binds GPVI with higher avidity than collagen, potentially altering antagonist accessibility . Standardizing agonist EC80 values (e.g., pre-determined CRP-XL concentrations) and using parallel assays (e.g., calcium flux + aggregation) can improve reproducibility .

Q. What strategies mitigate off-target effects in this compound studies?

  • Dose-response profiling : Compare antagonist effects across GPVI, TP, and P2Y12 pathways using selective inhibitors (e.g., SQ-29548 for TP receptors) .
  • Structural analysis : Use molecular docking to identify binding interactions with GPVI’s collagen-binding site (e.g., Lys41), as validated for losartan .
  • Whole-blood models : Assess hemostatic function via thromboelastography to evaluate bleeding risk, a critical factor absent in washed platelet systems .

Q. How does this compound synergize with existing antiplatelet therapies (e.g., P2Y12 inhibitors)?

Co-administration with P2Y12 antagonists (e.g., clopidogrel) may enhance anti-thrombotic efficacy. For instance, AR-C669931 (P2Y12 inhibitor) reduces GPVI-mediated αIIbβ3 activation by >90%, suggesting additive effects when combined with GPVI antagonists . However, bleeding risk must be monitored via dual-pathway inhibition studies in vivo .

Q. What are the translational challenges in advancing this compound to clinical trials?

  • Species specificity : this compound’s efficacy in human platelets may not translate to rodent models due to receptor structural differences .
  • Bleeding risk : Preclinical studies must use models like the Folts stenosis model to evaluate thrombus formation without compromising hemostasis .
  • Clinical precedents : Revacept (GPVI-Fc fusion protein) failed in Phase II trials due to limited efficacy, highlighting the need for improved pharmacokinetics or combination therapies .

Q. How can computational methods optimize this compound’s design?

  • Drug repurposing screens : Molecular docking of FDA-approved drugs (e.g., losartan, cinanserin) identified GPVI antagonists with micromolar IC50 values, offering starting points for structural optimization .
  • Machine learning : Regression models analyzing GPVI dependency in ligand-specific activation (e.g., collagen peptides M1-3 vs. M4-5) can predict antagonist efficacy across diverse agonists .

Methodological Considerations

  • Assay selection : Prioritize functional readouts (e.g., calcium flux, aggregation) over binding assays to capture downstream signaling effects .
  • Data normalization : Use % inhibition relative to vehicle controls to account for inter-donor platelet variability .
  • In vivo validation : Combine tail-bleeding time assays with thrombosis models (e.g., FeCl3-induced injury) to balance efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.